molecular formula C6H8ClN7O.ClH<br>C6H9Cl2N7O B1667096 Amiloride hydrochloride CAS No. 2016-88-8

Amiloride hydrochloride

Cat. No.: B1667096
CAS No.: 2016-88-8
M. Wt: 266.09 g/mol
InChI Key: ACHKKGDWZVCSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Amiloride Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Amiloride hydrochloride primarily targets the amiloride-sensitive sodium channels located in the distal convoluted tubules and collecting ducts in the kidneys . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .

Mode of Action

This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . It achieves this by binding to the amiloride-sensitive sodium channels, thereby blocking the channels and preventing sodium ions from entering the cells . This action promotes the loss of sodium and water from the body, but importantly, without depleting potassium .

Biochemical Pathways

The inhibition of sodium reabsorption by this compound affects the sodium-potassium balance in the body. It creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions . As a result, this compound helps to prevent hypokalemia (low blood potassium levels) often associated with other diuretics .

Pharmacokinetics

This compound is readily absorbed with a bioavailability of 15-25% . It is approximately 23% protein-bound . The onset of action is about two hours, peaking at 6-10 hours, and it lasts for about a day . The elimination half-life is 6 to 9 hours .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in sodium and water excretion, while reducing potassium excretion . This results in a decrease in blood pressure and reduction in edema (swelling), making it useful in the treatment of hypertension and congestive heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of high blood potassium (hyperkalemia) is greater in those with kidney problems, diabetes, and those who are older . Furthermore, the drug’s action can be affected by other medications, such as other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .

Safety and Hazards

Amiloride hydrochloride is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Biochemical Analysis

Biochemical Properties

Amiloride hydrochloride acts by reversibly blocking luminal epithelial sodium channels (ENaCs) in the late distal tubule and collecting duct . This inhibition creates a negative potential in the luminal membranes of principal cells, reducing the secretion of potassium and hydrogen ions .

Cellular Effects

This compound can cause changes to the levels of certain minerals in your body, called electrolytes. For example, it may cause high potassium levels (hyperkalemia), low sodium levels (hyponatremia), or low chloride levels (hypochloremia). These changes can be serious and may lead to death .

Molecular Mechanism

This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium .

Temporal Effects in Laboratory Settings

This compound is administered orally and reaches its peak diuretic effect at 6–10 hours. It is 40% protein bound and has a plasma half-life of 6–9 hours . It does not undergo metabolism by the liver and is predominantly excreted unchanged in urine and faeces .

Dosage Effects in Animal Models

In animal models, the oral LD50 of this compound is 56 mg/kg in mice and 36 to 85 mg/kg in rats, depending on the strain . The effects of the product vary with different dosages, and toxic or adverse effects may occur at high doses .

Metabolic Pathways

This compound is not metabolized by the liver but is excreted unchanged by the kidneys. About 50 percent of a 20 mg dose of this compound is excreted in the urine and 40 percent in the stool within 72 hours .

Transport and Distribution

This compound reaches the nephron largely by glomerular filtration and acts on the luminal membrane of the distal convoluted tubule and collecting ducts .

Subcellular Localization

This compound acts on the luminal membrane of the distal convoluted tubule and collecting ducts in the nephron . This is where it inhibits sodium reabsorption, reducing the secretion of potassium and hydrogen ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amiloride Hydrochloride can be synthesized through a multi-step process involving the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Amiloride Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyrazine ring .

Comparison with Similar Compounds

    Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.

    Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.

    Eplerenone: Similar to spironolactone but with fewer side effects.

Comparison: Amiloride Hydrochloride is unique in its specific inhibition of sodium channels without affecting aldosterone receptors, unlike spironolactone and eplerenone. This specificity reduces the risk of hormonal side effects associated with aldosterone antagonists . Additionally, this compound is often preferred for its rapid onset of action and effectiveness in combination therapies .

Properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHKKGDWZVCSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN7O.ClH, C6H9Cl2N7O
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2609-46-3 (Parent)
Record name Amiloride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2024452
Record name Amiloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

2016-88-8, 17440-83-4
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Amiloride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiloride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMILORIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amiloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMILORIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M458Q65S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

560.3 °F (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19741
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiloride hydrochloride
Reactant of Route 2
Reactant of Route 2
Amiloride hydrochloride
Reactant of Route 3
Amiloride hydrochloride
Reactant of Route 4
Amiloride hydrochloride
Reactant of Route 5
Amiloride hydrochloride
Reactant of Route 6
Reactant of Route 6
Amiloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.